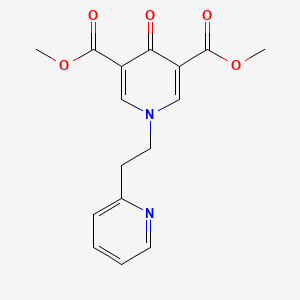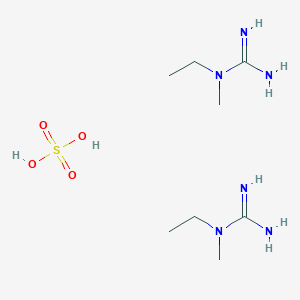![molecular formula C4H5F2NO3 B1430501 [(2,2-Difluoroethyl)carbamoyl]formic acid CAS No. 1461706-89-7](/img/structure/B1430501.png)
[(2,2-Difluoroethyl)carbamoyl]formic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI string for “[(2,2-Difluoroethyl)carbamoyl]formic acid” is InChI=1S/C4H5F2NO3/c5-2(6)1-7-3(8)4(9)10/h2H,1H2,(H,7,8)(H,9,10). This string represents the molecular structure of the compound, including the number and arrangement of atoms.Wissenschaftliche Forschungsanwendungen
Hydrogen Energy and Fuel Cells
Hydrogen Storage and Fuel Cells
Formic acid has been identified as an effective hydrogen storage material, particularly for fuel cells like direct formic acid fuel cells (DFAFCs). Its efficiency in these cells surpasses several other proton exchange membrane fuel cells (PEMFCs) and reversible hydrogen storage systems, indicating its potential as a future fuel source for portable devices and vehicles (Singh, Singh, & Kumar, 2016).
Catalysis in Hydrogen Generation
The decomposition of formic acid into hydrogen gas can be catalyzed efficiently under ambient conditions. Research shows the application of subnanometric gold and acid-tolerant oxide support in promoting the liberation of CO-free hydrogen from formic acid (Bi et al., 2012).
Environmental and Industrial Applications
Air Quality and Environmental Studies
Studies on formic acid in different environments, like urban and oil-producing regions, contribute to understanding its role in atmospheric chemistry and potential environmental impacts (Yuan et al., 2015).
Catalytic Conversion in Biomass-Derived Chemicals
Formic acid is used in the catalytic conversion of biomass-derived carbohydrates to produce various chemicals, highlighting its importance in sustainable chemistry and green technology applications (Zhang & Huber, 2018).
Sensing and Detection Technologies
- Formic Acid Vapor Detection: Development of nanofilm-based fluorescent sensors for formic acid vapor demonstrates its application in industrial safety, with potential use in avoiding corrosion or injury from formic acid exposure (Wu et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,2-difluoroethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO3/c5-2(6)1-7-3(8)4(9)10/h2H,1H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEDJRFCIMNGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236038 | |
| Record name | Acetic acid, 2-[(2,2-difluoroethyl)amino]-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461706-89-7 | |
| Record name | Acetic acid, 2-[(2,2-difluoroethyl)amino]-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[(2,2-difluoroethyl)amino]-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride](/img/structure/B1430418.png)




![5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1430427.png)
![4-Chlorothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1430430.png)
![3-(1-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperidin-4-yl)oxazolidin-2-one](/img/structure/B1430431.png)





